molecular formula C10H11ClO3 B8606129 Ethyl 3-chloro-4-hydroxyphenylacetate

Ethyl 3-chloro-4-hydroxyphenylacetate

Cat. No. B8606129
M. Wt: 214.64 g/mol
InChI Key: FOQCNUUYQWIJPZ-UHFFFAOYSA-N
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Patent
US08367863B2

Procedure details

To a stirred solution of ethyl 2-(4-hydroxyphenyl)acetate (20 g, 0.076 molo) in 200 ml of DCM was added MeOH (3.4 ml, 0.84 mol). The mixture was brought to reflux and sulfuryl chloride (6.8 ml 0.846 mol) dissolved in DCM (50 mL) was slowly added under over 10 min. The reaction mixture was refluxed further for 5 h, upon which the reaction mixture was poured onto crushed ice and extracted with DCM (×2). The combined organic layers were washed with 10% NaHCO3 solution and water. The organic layer was dried over Na2SO4, filtered and evaporated under vacuum to give compound ethyl 2-(3-chloro-4-hydroxyphenyl)acetate in 60% yield. (13.6 g).
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
3.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[CH:4][CH:3]=1.CO.S(Cl)([Cl:19])(=O)=O>C(Cl)Cl>[Cl:19][C:7]1[CH:6]=[C:5]([CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH:4]=[CH:3][C:2]=1[OH:1]

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
OC1=CC=C(C=C1)CC(=O)OCC
Name
Quantity
3.4 mL
Type
reactant
Smiles
CO
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
6.8 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux
ADDITION
Type
ADDITION
Details
was slowly added under over 10 min
Duration
10 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed further for 5 h, upon which the reaction mixture
Duration
5 h
ADDITION
Type
ADDITION
Details
was poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (×2)
WASH
Type
WASH
Details
The combined organic layers were washed with 10% NaHCO3 solution and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1O)CC(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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